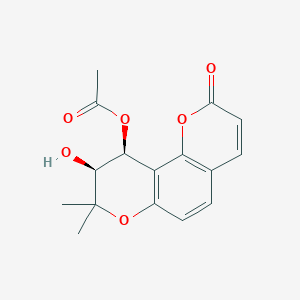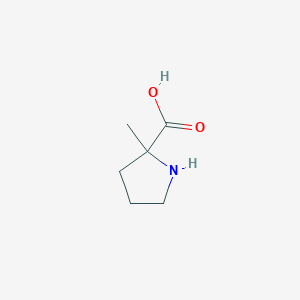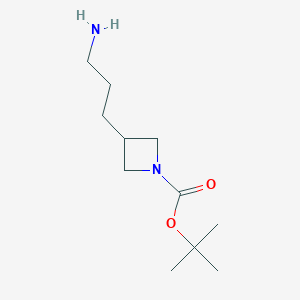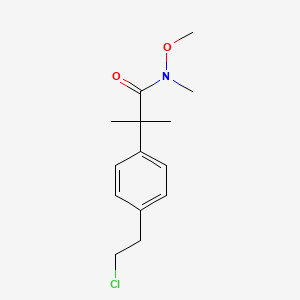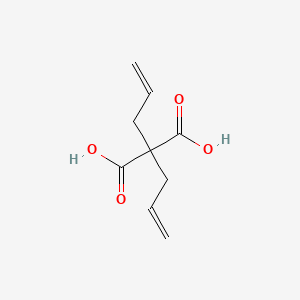
dihydroabietic acid, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroabietic acid is a naturally occurring resin acid derived from abietic acid, which is found in the resin of pine trees. It is a diterpene acid with the molecular formula C20H32O2 and a molecular weight of 304.47 g/mol . This compound is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dihydroabietic acid can be synthesized through the hydrogenation of abietic acid. The hydrogenation process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, dihydroabietic acid is produced by the catalytic hydrogenation of crude abietic acid obtained from pine resin. The process involves the use of large-scale hydrogenation reactors and efficient separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
Dihydroabietic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as ketones and alcohols.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: It can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of acyl chlorides and other substituted derivatives.
科学的研究の応用
Dihydroabietic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the production of adhesives, coatings, and other resin-based products.
作用機序
The mechanism of action of dihydroabietic acid involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it can interact with cell membranes and proteins, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
Abietic acid: The precursor to dihydroabietic acid, with similar chemical properties but different biological activities.
Dehydroabietic acid: Another derivative of abietic acid, known for its distinct chemical and biological properties.
Pimaric acid: A related resin acid with similar structural features but different reactivity and applications.
Uniqueness
Dihydroabietic acid is unique due to its specific hydrogenation process, which imparts distinct chemical and biological properties compared to its precursor and other related compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
特性
CAS番号 |
19402-28-9 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC名 |
(1R,4aS,7S,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,7,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-14,17H,5-12H2,1-4H3,(H,21,22)/t14-,17+,19+,20+/m0/s1 |
InChIキー |
OEILFLGOGZTONZ-XFHUWUJUSA-N |
SMILES |
CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1 |
異性体SMILES |
CC(C)[C@H]1CCC2=C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
正規SMILES |
CC(C)C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)
